
2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde” is a unique chemical with the empirical formula C16H15NO1. It is provided by Sigma-Aldrich as part of a collection of unique chemicals1. However, Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde”. However, indole derivatives are known to be synthesized through various methods, including heterocyclization of different substrates2.Molecular Structure Analysis
The molecular structure of “2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde” is not directly available. However, related compounds have been structurally characterized by single-crystal X-ray diffraction3.Chemical Reactions Analysis
Specific chemical reactions involving “2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde” are not readily available. However, indole derivatives are known to undergo a variety of chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde” are not directly available. However, related compounds have been characterized by FTIR, 1H NMR, 13C NMR techniques, and elemental analysis5.Applications De Recherche Scientifique
DNA Binding Studies
One notable application of derivatives of 2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde is in the study of DNA binding properties. Clark et al. (1998) synthesized a compound from 2-(4-ethoxyphenyl)-1H-indole-6-carbaldehyde and evaluated it as a DNA ligand. This research aimed at understanding the interactions between small molecules and DNA, which is crucial for the development of new therapeutic agents targeting genetic material (Clark et al., 1998).
Gold-Catalyzed Cycloisomerizations
Another significant application involves the gold(I)-catalyzed cycloisomerization of related compounds to produce 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. Kothandaraman et al. (2011) reported that this method is operationally simple and efficient, offering good to excellent yields for a variety of substrates. The process involves activation of the alkyne moiety by a gold(I) catalyst, leading to the formation of valuable indole derivatives through a series of intramolecular transformations (Kothandaraman et al., 2011).
Green Nanocatalyzed Synthetic Routes
Madan (2020) discussed the use of indole-3-carbaldehyde, a related compound, in green and sustainable nanocatalyzed synthetic routes for Knoevenagel condensation. This approach not only offers excellent yields and short reaction times but also aligns with environmental and economic considerations. Such methodologies are crucial for developing efficient and eco-friendly synthetic processes in organic chemistry (Madan, 2020).
Antitumor and Antimicrobial Activities
The derivatives of 2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde have also been explored for their antitumor and antimicrobial activities. For instance, Kaufmann et al. (2007) synthesized 2-phenylindole-3-carbaldehydes and evaluated their activity against breast cancer cells. They discovered that certain derivatives strongly inhibit the growth of these cells, providing insights into the design of new anticancer agents (Kaufmann et al., 2007).
Synthesis of Complex Molecules
Lastly, the synthesis of complex molecules like semicarbazato complexes of oxotungsten(VI) showcases the utility of 3-indole carbaldehyde derivatives in preparing compounds with potential applications in material science and catalysis. Kanoongo et al. (1990) detailed the preparation and characterization of such complexes, demonstrating the versatility of indole derivatives in synthetic chemistry (Kanoongo et al., 1990).
Safety And Hazards
The safety and hazards of “2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde” are not directly available. However, Sigma-Aldrich mentions that the product is sold “as-is” and does not provide any warranty with respect to the product1.
Orientations Futures
The future directions for “2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde” are not directly available. However, indole derivatives have been found to have diverse biological activities and have immense potential to be explored for new therapeutic possibilities6.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized chemical databases or consult with a chemist.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-20-13-9-7-12(8-10-13)17-15(11-19)14-5-3-4-6-16(14)18-17/h3-11,18H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWYBAQUMOIRFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

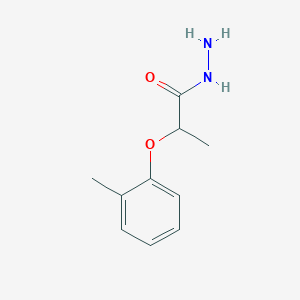
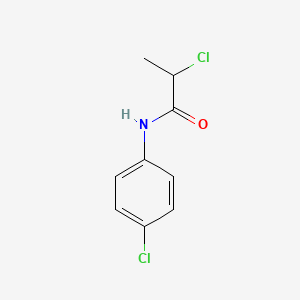
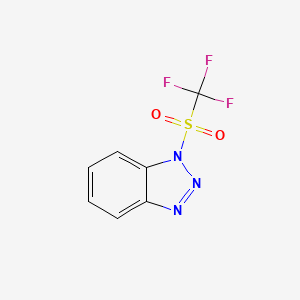
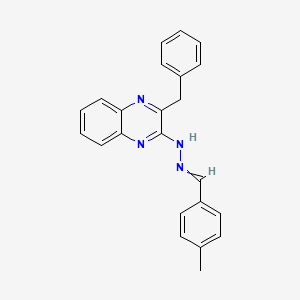
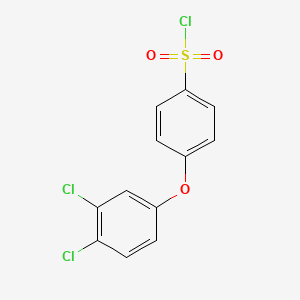
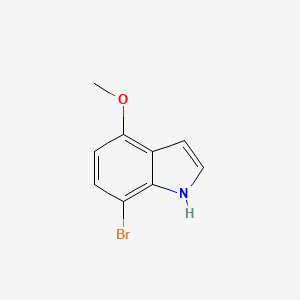
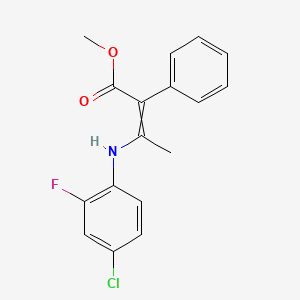
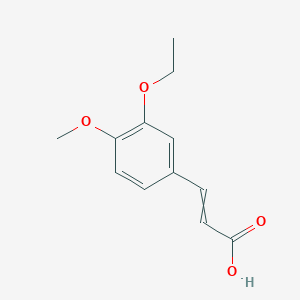
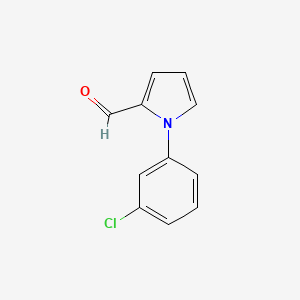
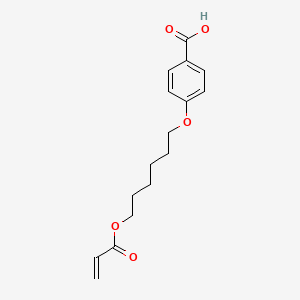
![N-(benzoyloxy)-N-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1350289.png)
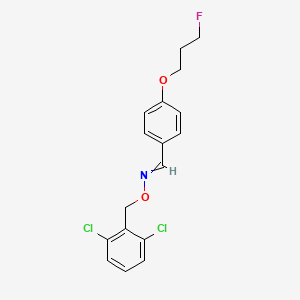
![5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1350301.png)
![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)